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molecular formula C13H14N2O2S B8743298 Ethyl 2-(4-aminophenyl)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 64210-01-1

Ethyl 2-(4-aminophenyl)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No. B8743298
M. Wt: 262.33 g/mol
InChI Key: DETUXCQJGMGEFB-UHFFFAOYSA-N
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Patent
US08536197B2

Procedure details

The same operation as in Example (90d) was performed using ethyl 4-methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate obtained in Example (94a) (0.40 g, 1.36 mmol), 10% Pd/C (wet, 1.2 g), ammonium formate (0.52 g, 8.22 mmol) and methanol (10 mL), to obtain 0.27 g of the crude title compound as a light yellow solid (75%).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
catalyst
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[C:4]([C:12]2[CH:17]=[CH:16][C:15]([N+:18]([O-])=O)=[CH:14][CH:13]=2)[S:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].C([O-])=O.[NH4+]>[Pd].CO>[NH2:18][C:15]1[CH:14]=[CH:13][C:12]([C:4]2[S:5][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:2]([CH3:1])[N:3]=2)=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
CC=1N=C(SC1C(=O)OCC)C1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0.52 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Three
Name
Quantity
1.2 g
Type
catalyst
Smiles
[Pd]
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C=1SC(=C(N1)C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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